アンヒドロビンブラスチン

概要

説明

Anhydrovinblastine has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.

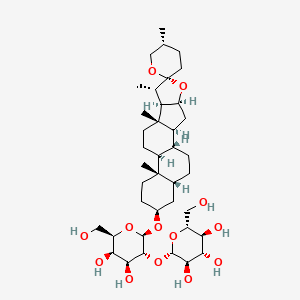

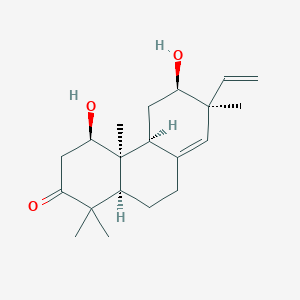

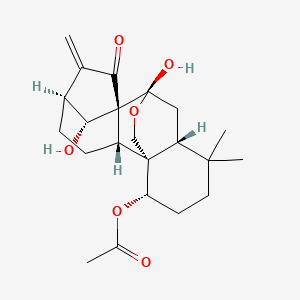

Anhydrovinblastine is a semisynthetic derivative of the vinca alkaloid vinblastine, with potential antineoplastic activity. Like vinblastine, anhydrovinblastine targets and binds to tubulin and inhibits microtubule formation, resulting in disruption of mitotic spindle assembly and causing tumor cell cycle arrest in the M phase.

科学的研究の応用

抗腫瘍療法

アンヒドロビンブラスチンは、よく知られている抗腫瘍剤であるビンブラスチンの誘導体です . それは、新規な抗腫瘍剤誘導体の合成に使用され、治療特性が改善された新規な化合物を得ています .

細胞増殖の阻害

細胞増殖の過程で、アンヒドロビンブラスチンは細胞周期の中期に阻害剤として作用します . 微小管に結合することにより、有糸分裂紡錘体の発達を阻害します .

DNA修復とRNA合成メカニズムの阻害

腫瘍細胞では、アンヒドロビンブラスチンはDNA修復とRNA合成メカニズムを阻害し、DNA依存性RNAポリメラーゼを阻害します .

ビンブラスチンの修飾

Eli Lillyの特許によると 、ビンブラスチンの位置16にあるカルボン酸エステル基は、還流アンモニアとの反応でアミドに変換されました . この修飾は、アンヒドロビンブラスチンにも適用できる可能性があります。

抗有糸分裂シクロペプチドとのハイブリダイゼーション

研究によると、アンヒドロビンブラスチンのクレアバミン部分は、抗有糸分裂シクロペプチドであるホモプシン-Aとハイブリダイズして強力な阻害剤を得ることが示されています .

さまざまな癌の治療

アンヒドロビンブラスチンが由来するビンブラスチンは、メラノーマ、非小細胞肺癌、精巣癌、脳腫瘍、ホジキンリンパ腫に対するさまざまな化学療法レジメンで使用されています . アンヒドロビンブラスチンは、同様の用途を持つ可能性があります。

微小管標的薬

アンヒドロビンブラスチンを含むビンカアルカロイドは、微小管の動態を破壊し、有糸分裂停止と細胞死を引き起こすことで作用します .

生産上の課題の克服

アンヒドロビンブラスチンを含むビンカアルカロイドの用途に直面する主要な課題の1つは、患者に害を与えることなくバイオアベイラビリティを高めるだけでなく、微生物に基づく環境に優しい生産技術を確立することです .

Safety and Hazards

将来の方向性

Vinca alkaloids, including Anhydrovinblastine, are commonly used to treat various cancers . The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches .

作用機序

Target of Action

Anhydrovinblastine, also known as Anhydrovincaleukoblastine, is a type of chemotherapy that primarily targets cancer cells . It works by stopping the cancer cells from separating into two new cells, thereby blocking the growth of the cancer .

Mode of Action

It is known that anhydrovinblastine and other vinca alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of the microtubules that form the mitotic spindle . This binding inhibits tubulin polymerization into microtubules, which are essential for cell division .

Biochemical Pathways

Anhydrovinblastine affects the biochemical pathways involved in cell division. By binding to tubulin, it disrupts the formation of microtubules, structures that are crucial for the separation of chromosomes during cell division . This disruption prevents the cancer cells from dividing and growing . The biosynthesis of Anhydrovinblastine involves various enzymes and metabolic pathways in the plant Catharanthus roseus .

Pharmacokinetics

The pharmacokinetics of Anhydrovinblastine were characterized by a two-compartment model, with a mean clearance of 26.4 l/h per m² and a median terminal half-life of 18 hours . These properties impact the bioavailability of the drug, determining how quickly it is cleared from the body and how long it remains effective .

Result of Action

The primary result of Anhydrovinblastine’s action is the inhibition of cancer cell growth. By preventing the formation of microtubules, it stops the cancer cells from dividing and proliferating . This can lead to the shrinkage of tumors and a reduction in cancer symptoms .

Action Environment

The action of Anhydrovinblastine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability . Additionally, the physiological environment within the body, such as the pH and the presence of certain enzymes, can also impact the action of Anhydrovinblastine .

生化学分析

Biochemical Properties

Anhydrovinblastine plays a crucial role in biochemical reactions, particularly in the biosynthesis of vinblastine. It interacts with various enzymes, proteins, and biomolecules. One of the key enzymes involved is α-3′,4′-anhydrovinblastine synthase (AVLBS), which catalyzes the coupling of vindoline and catharanthine to produce anhydrovinblastine . This enzyme belongs to the class III basic peroxidases and is essential for the formation of the dimeric structure of anhydrovinblastine . Additionally, anhydrovinblastine interacts with other intermediate compounds in the biosynthetic pathway, highlighting its importance in the production of therapeutic alkaloids .

Cellular Effects

Anhydrovinblastine exerts significant effects on various types of cells and cellular processes. It influences cell function by interfering with microtubule dynamics, leading to mitotic arrest and cell death . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, anhydrovinblastine has been shown to inhibit the formation of the mitotic spindle, thereby blocking cell division . It also impacts the DNA repair and RNA synthesis mechanisms, further contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of anhydrovinblastine involves its interaction with tubulin, a key protein in the formation of microtubules . Anhydrovinblastine binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and subsequent mitotic arrest or cell death . This interaction inhibits the polymerization of tubulin, preventing the formation of functional microtubules and disrupting the cell cycle . Additionally, anhydrovinblastine may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anhydrovinblastine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that anhydrovinblastine remains stable under specific conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to anhydrovinblastine in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with potential implications for cancer therapy .

Dosage Effects in Animal Models

The effects of anhydrovinblastine vary with different dosages in animal models. At lower doses, anhydrovinblastine exhibits significant antitumor activity without causing severe toxicity . At higher doses, the compound can induce toxic or adverse effects, including neurotoxicity and myelosuppression . Threshold effects have been observed, where the therapeutic benefits of anhydrovinblastine are maximized at specific dosage levels, while minimizing adverse effects .

Metabolic Pathways

Anhydrovinblastine is involved in the metabolic pathways of vinca alkaloids. It is synthesized through the coupling of vindoline and catharanthine, catalyzed by α-3′,4′-anhydrovinblastine synthase . This enzyme-mediated reaction is a key step in the biosynthesis of vinblastine and other related alkaloids . The metabolic pathways of anhydrovinblastine also involve various intermediate compounds and cofactors, contributing to the overall production of therapeutic alkaloids .

Transport and Distribution

Anhydrovinblastine is transported and distributed within cells and tissues through specific transporters and binding proteins. In Catharanthus roseus, the compound is localized in the vacuoles of leaf cells, where it undergoes further biosynthetic transformations . The transport of anhydrovinblastine involves its movement from the epidermis to laticifers/idioblasts, where it is condensed with vindoline to form the dimeric structure . This transport mechanism ensures the efficient distribution and accumulation of anhydrovinblastine within the plant tissues .

Subcellular Localization

The subcellular localization of anhydrovinblastine is primarily within the vacuoles of Catharanthus roseus cells . The enzyme α-3′,4′-anhydrovinblastine synthase, responsible for its synthesis, is also localized in the vacuoles . This compartmentalization is crucial for the biosynthesis and accumulation of anhydrovinblastine, as it allows for the efficient conversion of precursor molecules into the final dimeric structure . The vacuolar localization also protects the compound from potential degradation and ensures its availability for further biosynthetic processes .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Anhydrovinblastine can be achieved through a multi-step process involving several chemical reactions. The key steps include the formation of the indole ring, the coupling of catharanthine and vindoline, and the removal of the C20 side chain to form Anhydrovinblastine.", "Starting Materials": ["Indole", "3'-hydroxy-N,2'-dimethyl-3',4'-didehydro-14'-methoxy-16'-oxo-4,5'-epoxy-3,6-dimethoxy-6'-deoxy-beta-phenanthrylacetaldehyde (Catharanthine)", "3',4'-didehydro-4'-deoxy-N-methyl-3-O-oxo-16'-methoxy-2,3-dihydro-4',5'-epoxy-5'-oxovincamajine (Vindoline)"], "Reaction": [ "1. Formation of indole ring: Indole is reacted with ethyl glyoxylate in the presence of base to form 3-(2-oxoethyl)indole.", "2. Coupling of catharanthine and vindoline: Catharanthine and vindoline are coupled using a Lewis acid catalyst to form vindorosine.", "3. Removal of C20 side chain: Vindorosine is treated with hydrochloric acid in methanol to remove the C20 side chain and form Anhydrovinblastine." ] } | |

CAS番号 |

38390-45-3 |

分子式 |

C46H56N4O8 |

分子量 |

793.0 g/mol |

IUPAC名 |

methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29?,38?,39?,40?,43-,44-,45+,46+/m1/s1 |

InChIキー |

FFRFGVHNKJYNOV-YMNHSNPGSA-N |

異性体SMILES |

CCC1=CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

正規SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

| 38390-45-3 | |

同義語 |

3',4'-anhydrovinblastine 3',4'-anhydrovinblastine, (18'alpha)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[3-Fluoro-5-(4-methoxy-tetrahydro-pyran-4-yl)-phenoxymethyl]-phenyl}-2-methyl-1H-imidazole](/img/structure/B1248179.png)

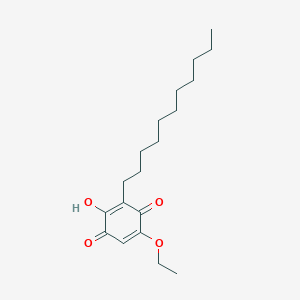

![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1248182.png)

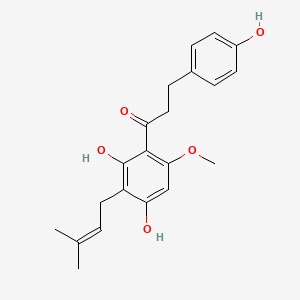

![N-[(2S,3S,4R)-4-[(N'-benzyl-N-cyanocarbamimidoyl)amino]-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-6-yl]acetamide](/img/structure/B1248183.png)

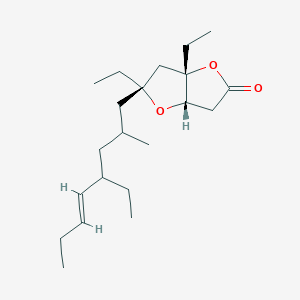

![(2S)-4-[(6R)-6-hydroxy-6-[(2R,5R)-5-[(2R,3S,5R)-3-hydroxy-5-[(1R)-1-hydroxyoctadecyl]oxolan-2-yl]oxolan-2-yl]hexyl]-2-methyl-2H-furan-5-one](/img/structure/B1248187.png)